molecular formula C20H18O6 B12152418 {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B12152418
M. Wt: 354.4 g/mol
InChI Key: UIWPVGCTXJFFDO-UHFFFAOYSA-N
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Description

{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxybenzyl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction using 2-methoxybenzyl chloride and a suitable base, such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the chromen-2-one derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of {7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: By inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid stands out due to its unique combination of a chromen-2-one core with a methoxybenzyl group and an acetic acid moiety

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

2-[7-[(2-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C20H18O6/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)24-2)9-18(15)26-20(23)16(12)10-19(21)22/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

UIWPVGCTXJFFDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)CC(=O)O

Origin of Product

United States

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